molecular formula C13H8ClNO B12803261 7-Chlorodibenzo(b,f)(1,4)oxazepine CAS No. 60288-05-3

7-Chlorodibenzo(b,f)(1,4)oxazepine

Cat. No.: B12803261
CAS No.: 60288-05-3
M. Wt: 229.66 g/mol
InChI Key: AZSAEPBUDAXVHB-UHFFFAOYSA-N
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Description

7-Chlorodibenzo(b,f)(1,4)oxazepine is a chemical compound with the molecular formula C13H8ClNO It is a derivative of dibenzo(b,f)(1,4)oxazepine, characterized by the presence of a chlorine atom at the 7th position of the dibenzo(b,f)(1,4)oxazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chlorodibenzo(b,f)(1,4)oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven. This method is attractive due to its simplicity and short reaction time .

Another approach involves copper-catalyzed reactions, where 2-halophenols and 2-(2-halophenyl)-1H-indoles undergo C-N and C-O coupling in one pot . This method enhances practical application due to the use of easily available aryl chlorides.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using microwave-induced methods or copper-catalyzed reactions. These methods are scalable and provide high yields, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Chlorodibenzo(b,f)(1,4)oxazepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted dibenzo(b,f)(1,4)oxazepine derivatives.

Scientific Research Applications

7-Chlorodibenzo(b,f)(1,4)oxazepine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chlorodibenzo(b,f)(1,4)oxazepine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit histamine receptors or interact with neurotransmitter pathways, contributing to its pharmacological activities .

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,f)(1,4)oxazepine: The parent compound without the chlorine substitution.

    Loxapine: An antipsychotic drug with a similar dibenzo(b,f)(1,4)oxazepine structure.

    Amoxapine: An antidepressant with a similar structure.

Uniqueness

7-Chlorodibenzo(b,f)(1,4)oxazepine is unique due to the presence of the chlorine atom at the 7th position, which can influence its chemical reactivity and biological activity. This substitution can enhance its pharmacological properties and make it a valuable compound for various applications .

Properties

CAS No.

60288-05-3

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-chlorobenzo[b][1,4]benzoxazepine

InChI

InChI=1S/C13H8ClNO/c14-10-5-6-11-13(7-10)16-12-4-2-1-3-9(12)8-15-11/h1-8H

InChI Key

AZSAEPBUDAXVHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC3=C(O2)C=C(C=C3)Cl

Origin of Product

United States

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